REACTION_CXSMILES
|
[Cl:1][C:2]1[O:25][C:5]2=[C:6]([N:10](C(OC(C)(C)C)=O)C(OC(C)(C)C)=O)[N:7]=[CH:8][CH:9]=[C:4]2[C:3]=1[CH3:26].Cl.O1CCOCC1>>[Cl:1][C:2]1[O:25][C:5]2=[C:6]([NH2:10])[N:7]=[CH:8][CH:9]=[C:4]2[C:3]=1[CH3:26]
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Name
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|
Quantity
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25 mL
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Type
|
reactant
|
Smiles
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ClC1=C(C=2C(=C(N=CC2)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)O1)C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
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Smiles
|
Cl
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Name
|
|
Quantity
|
12.5 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Control Type
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UNSPECIFIED
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Setpoint
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55 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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added slowly over several minutes
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Type
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CUSTOM
|
Details
|
The reaction was removed from the cooling bath
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Type
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CONCENTRATION
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Details
|
The mixture was concentrated in vacuo
|
Type
|
ADDITION
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Details
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treated with saturated NaHCO3 until the pH
|
Type
|
WASH
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Details
|
The organic layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
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Details
|
brine and then dried over anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
After concentration in vacuo
|
Type
|
CUSTOM
|
Details
|
the material was purified by flash chromatography (3% MeOH:DCM)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=2C(=C(N=CC2)N)O1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 65.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |